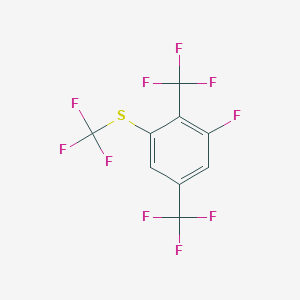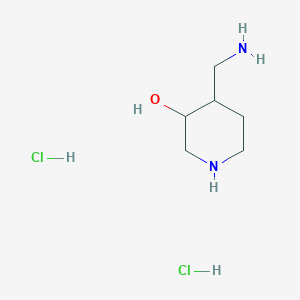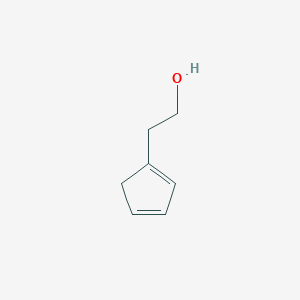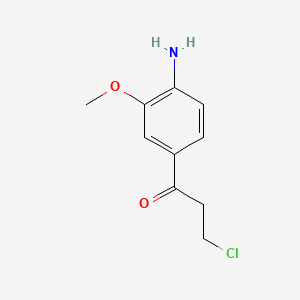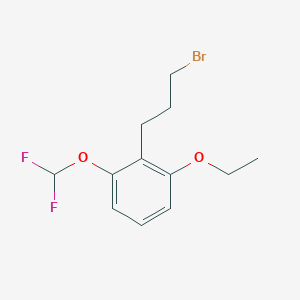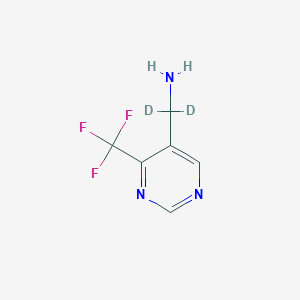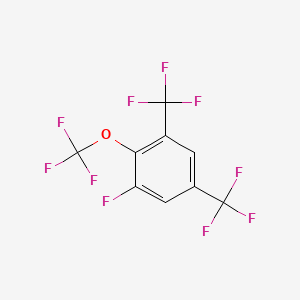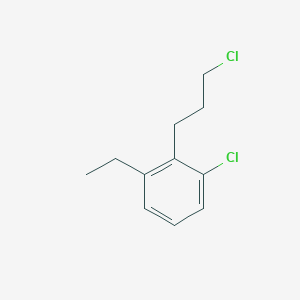
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, a fluorine atom on the cyclopentane ring, and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced via fluorination reactions, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butyloxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to batch methods .
Análisis De Reacciones Químicas
Types of Reactions
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during synthesis. The fluorine atom can participate in various substitution reactions, while the carboxylic acid group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific application and reactions being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
- 1-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom on the cyclopentane ring, which can significantly alter its reactivity and properties compared to similar compounds. This fluorine atom can enhance the compound’s stability and influence its interactions in biological systems.
Propiedades
Fórmula molecular |
C11H18FNO4 |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-11(8(14)15)5-4-7(12)6-11/h7H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
Clave InChI |
ZUOITODXZJNYCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCC(C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


